molecular formula C36H30Cl2N2O13 B049327 Fluo-3 CAS No. 121714-13-4

Fluo-3

Cat. No.: B049327
CAS No.: 121714-13-4
M. Wt: 769.5 g/mol
InChI Key: OZLGRUXZXMRXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluo-3 is a fluorescent indicator used to measure intracellular calcium ions (Ca²⁺) within living cells. Developed by Roger Y. Tsien, this compound is widely used in flow cytometry and confocal laser scanning microscopy. It is essentially nonfluorescent until it binds to calcium ions, at which point its fluorescence increases sharply, making it an excellent tool for detecting changes in intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluo-3 is synthesized from the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid)The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the fluorescent compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the same basic steps as laboratory synthesis but is scaled up to produce larger quantities. The use of automated reactors and purification systems ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluo-3 primarily undergoes chelation reactions with calcium ions. Upon binding to calcium ions, this compound undergoes a conformational change that significantly increases its fluorescence. This reaction is highly specific to calcium ions, making this compound a reliable indicator for calcium ion detection .

Common Reagents and Conditions

The primary reagent used with this compound is calcium chloride (CaCl₂), which provides the calcium ions necessary for the fluorescence reaction. The reaction typically occurs in aqueous solutions at physiological pH (around 7.2) and room temperature .

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is the calcium-bound this compound complex, which exhibits strong fluorescence at an emission maximum of 525 nm .

Scientific Research Applications

Fluo-3 has a wide range of applications in scientific research:

Mechanism of Action

Fluo-3 operates by binding to calcium ions within cells. In its unbound state, this compound exhibits low fluorescence. Upon binding to calcium ions, the molecule undergoes a conformational change that enhances its fluorescence intensity. This property allows researchers to detect and measure changes in intracellular calcium levels in real-time .

Comparison with Similar Compounds

Fluo-3 is often compared with other calcium indicators such as Fluo-4, Fluo-5, and Calbryte 520. While all these compounds function similarly by binding to calcium ions and increasing fluorescence, this compound is unique in its high sensitivity and compatibility with visible light excitation sources. This makes it particularly suitable for use with argon laser sources operating at 488 nm .

List of Similar Compounds

  • Fluo-4
  • Fluo-5
  • Calbryte 520
  • Cal Green
  • Fluo-8

This compound’s unique properties and versatility make it an invaluable tool in the study of calcium signaling and its various applications in scientific research.

Properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGRUXZXMRXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923941
Record name Fluo 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

769.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123632-39-3
Record name N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123632-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluo-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluo 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUO-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluo-3
Reactant of Route 2
Fluo-3
Reactant of Route 3
Fluo-3
Reactant of Route 4
Fluo-3
Reactant of Route 5
Fluo-3
Reactant of Route 6
Fluo-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.